REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[C:4]([C:6]1[CH:15]=[CH:14][C:9]([NH:10][C:11](=S)[CH3:12])=[CH:8][CH:7]=1)#[N:5].[CH2:16]1[CH2:20]OCC1>>[C:4]([C:6]1[CH:15]=[CH:14][C:9]([N:10]2[C:20]([CH3:16])=[N:3][N:2]=[C:11]2[CH3:12])=[CH:8][CH:7]=1)#[N:5] |f:0.1|
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Name
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|
Quantity
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1.64 mL
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Type
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reactant
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Smiles
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O.NN
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(#N)C1=CC=C(NC(C)=S)C=C1
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Name
|
739
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Quantity
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5.43 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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prepared
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Type
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CUSTOM
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Details
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at room temperature
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Type
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CONCENTRATION
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Details
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the solution was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
the residue treated with triethyl orthoacetate (40 ml)
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
|
Details
|
the excess reagent was removed under reduced pressure
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Type
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ADDITION
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Details
|
The residue was treated with ice-cold dilute aqueous ammonia (100 ml)
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Type
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FILTRATION
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Details
|
the product was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)N1C(=NN=C1C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |